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Compound Focus: Prothioconazole

CAS No.: 178928-70-6

Cat. No.: S540441

Introduction and Basic Properties

Prothioconazole is a broad-spectrum triazole fungicide widely used in agricultural applications for
controlling various plant pathogens. First introduced around 2002-2004, this systemic fungicide exhibits
protective, curative, and eradicative activity against numerous diseases including Phoma stem canker,
powdery mildew, yellow rust, and Septoria leaf blotch in cereals such as barley, rye, wheat, oats, and spelt
[1]. The compound operates primarily through sterol biosynthesis inhibition, specifically targeting the C-

14a-demethylase enzyme (CYP51) essential for fungal membrane integrity [1] [2].

The molecular structure of prothioconazole (C14H1s5Cl2N3OS) contains a single chiral center resulting
from a tetrahedral carbon atom bonded to four different substituents, giving rise to two enantiomers [1]. The
technical material is typically manufactured as a racemic mixture comprising equal amounts of (R)- and
(S)-prothioconazole [1] [3]. This chirality significantly influences the compound's biological activity,
environmental behavior, and toxicological profile, making stereochemical considerations essential for

accurate risk assessment and efficacy evaluation.

Table 1: Fundamental Properties of Prothioconazole
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Property Specification

IUPAC Name (RS)-2-[2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl]-2,4-
dihydro-1,2,4-triazole-3-thione

CAS Registry 178928-70-6
Molecular Formula C14H15Cl2N30S
Molecular Mass 344.26 g/mol
Chiral Centers 1

Commercial Form Racemic mixture
Active Substance =970 g/kg
Purity

Melting Point 140.3°C

Analytical Methods for Enantiomeric Separation and
Determination

The enantioselective analysis of prothioconazole and its metabolites requires sophisticated chiral
separation techniques due to their identical physicochemical properties in achiral environments. Multiple

chromatographic approaches have been successfully developed and validated for this purpose.

Liquid Chromatography-Based Methods

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography
(UPLC) coupled with tandem mass spectrometry (MS/MS) represent the most widely employed techniques
for prothioconazole enantiomer separation. These methods typically utilize polysaccharide-based chiral
stationary phases such as Lux Cellulose-1, Lux Cellulose-3, or other derivatized cellulose/amylose columns

[4] [5]. The optimized UPLC-MS/MS method developed by Zhang et al. (2017) successfully achieved
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baseline separation of prothioconazole and prothioconazole-desthio enantiomers with the elution order
confirmed as R-(+)-prothioconazole-desthio, S-(-)-prothioconazole-desthio, R-(-)-prothioconazole, and S-
(+)-prothioconazole [4]. This method demonstrated excellent recovery rates (71.8-102.0%) with precision
expressed as relative standard deviations (RSD) of 0.3-11.9% (intraday) and 0.9-10.6% (interday) [4].

Supercritical Fluid Chromatography

Supercritical Fluid Chromatography (SFC) has emerged as a superior alternative for chiral separations
due to its higher efficiency, faster analysis times, and reduced solvent consumption compared to
conventional HPLC. Jiang et al. (2018) developed a rapid SFC method that achieved complete
enantioseparation of prothioconazole in merely 3.5 minutes using an EnantioPak OD column [6]. The
method employed carbon dioxide and 2-propanol as the mobile phase, with the optimized condition being
20% 2-propanol containing 0.1% formic acid and 0.1% ammonia, a flow rate of 2.5 mL/min, and a back
pressure of 2000 psi [6]. The absolute configurations were confirmed through Vibrational Circular
Dichroism (VCD) spectroscopy, identifying the elution order as (S)-(+)-prothioconazole followed by (R)-

(-)-prothioconazole [6].

Capillary Electrophoresis

Capillary Electrophoresis (CE) offers an alternative approach that doesn't require expensive chiral
columns. Jiménez-Jiménez et al. developed the first CE methodology for prothioconazole enantioseparation
using neutral cyclodextrins as chiral selectors, specifically 5 mM TM-3-CD (heptakis(2,3,6-tri-O-methyl)-
B-cyclodextrin) in a 100 mM borate buffer at pH 9.0 [3]. This method achieved baseline separation with a
resolution of 3.2 within 12 minutes under an applied voltage of +30 kV at 25°C [3]. The CE approach
demonstrates advantages including minimal reagent consumption and no requirement for dedicated

chiral columns, making it a cost-effective alternative for enantiomeric purity assessment.

Table 2: Comparison of Analytical Methods for Prothioconazole Enantioseparation
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Stationary Analysis . .
Method . ) Resolution Applications
Phasel/Chiral Selector Time
HPLC/UV Polysaccharide-based >20 min >1.5 Enantiomeric purity,
columns degradation studies
UPLC- Lux Cellulose-1/3 <20 min 1.9-2.1 Food/environmental samples,
MS/MS soil metabolism
SFC EnantioPak OD 3.5 min 3.6 High-throughput analysis, food
matrices
CE TM-B-CD in borate 12 min 3.2 Formulation analysis,
buffer degradation studies

Environmental Fate and Behavior

The environmental behavior of prothioconazole enantiomers demonstrates marked stereoselectivity in
degradation, transformation, and bioaccumulation, with significant implications for environmental risk

assessment.

Enantioselective Degradation in Soils

Comprehensive studies examining the enantioselective degradation of prethioconazole in five different soil
types under both native and sterile conditions have revealed that R-(-)-prothioconazole degrades
preferentially compared to its S-(+)-counterpart [5]. Under native conditions, the enantiomeric fraction (EF)
values ranged from 0.32 to 0.41, clearly indicating enantioselective degradation [5]. The degradation half-
lives observed were 4.66 + 0.23 days for R-(-)-prothioconazole and 5.85 + 0.32 days for S-(+)-
prothioconazole in natural soil [7]. Under sterile conditions, both enantiomers degraded more slowly and
without enantioselectivity, suggesting that microbial activity is the primary driver of the stereoselective

degradation observed in native soils [5].

During prothioconazole dissipation, the compound undergoes rapid transformation to its major metabolite,

prothioconazole-desthio, through a desulfurization process [5]. This metabolite also contains a chiral center

© 2026 Smolecule. All rights reserved. 4/10 Tech Support


https://www.smolecule.com/products/s540441?utm_src=pdf-body
https://www.smolecule.com/products/s540441?utm_src=pdf-body
https://www.smolecule.com/products/s540441?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/29660882/
https://pubmed.ncbi.nlm.nih.gov/29660882/
https://www.smolecule.com/products/s540441?utm_src=pdf-body
https://www.smolecule.com/products/s540441?utm_src=pdf-body
https://www.sciencedirect.com/science/article/abs/pii/S1532045624001091
https://pubmed.ncbi.nlm.nih.gov/29660882/
https://www.smolecule.com/products/s540441?utm_src=pdf-body
https://www.smolecule.com/products/s540441?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/29660882/
https://www.smolecule.com/products/s540441?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

and consists of R-(+) and S-(-) enantiomers [3]. The formation rate of prothioconazole-desthio enantiomers
corresponds directly to the degradation of their respective parent enantiomers, with R-(-)-prothioconazole
transforming to R-(+)-prothioconazole-desthio and S-(+)-prothioconazole transforming to S-(-)-

prothioconazole-desthio [5]. No enantiomerization between the configurations has been observed [5].

Bioaccumulation in Organisms

Enantioselective accumulation of prothioconazole and its metabolite has been documented in terrestrial
organisms, particularly earthworms (Eisenia fetida). Studies examining the artificial soil-earthworm system
have demonstrated that while R-(-)-prothioconazole degrades faster in soil, the metabolite S-(-)-
prothioconazole-desthio shows preferential accumulation in earthworm tissues [7]. This selective
bioaccumulation underscores the importance of considering enantiomer-specific behaviors when assessing

the environmental fate and trophic transfer of chiral pesticides.

Table 3: Enantioselective Environmental Behavior of Prothioconazole and Metabolite

R-(+)- S-(-)-
R-(-)- S-(+)- : .
Parameter . . Prothioconazole- Prothioconazole-
Prothioconazole Prothioconazole . .
desthio desthio
Soil Degradation  Faster Slower Variable by soil Variable by soil
Rate type type
Soil Half-life 4.66 + 0.23 days 5.85 + 0.32 days >20 days >20 days
(Native)
Formation from - - From R-(-)- From S-(+)-
Parent prothioconazole prothioconazole
Bioaccumulation  Lower Moderate Lower Higher

in Earthworms

Biological Activity and Toxicity Profile

© 2026 Smolecule. All rights reserved. 5/10 Tech Support


https://www.sciencedirect.com/science/article/abs/pii/S0021967321003794
https://www.smolecule.com/products/s540441?utm_src=pdf-body
https://www.smolecule.com/products/s540441?utm_src=pdf-body
https://www.smolecule.com/products/s540441?utm_src=pdf-body
https://www.smolecule.com/products/s540441?utm_src=pdf-body
https://www.smolecule.com/products/s540441?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/29660882/
https://pubmed.ncbi.nlm.nih.gov/29660882/
https://www.smolecule.com/products/s540441?utm_src=pdf-body
https://www.smolecule.com/products/s540441?utm_src=pdf-body
https://www.smolecule.com/products/s540441?utm_src=pdf-body
https://www.sciencedirect.com/science/article/abs/pii/S1532045624001091
https://www.smolecule.com/products/s540441?utm_src=pdf-body
https://www.smolecule.com/products/s540441?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

Enantioselective Antifungal Efficacy

Substantial differences in biological activity exist between prothioconazele enantiomers against target
fungal pathogens. Investigations against Fusarium oxysporum f. sp. cubense tropical race 4 (Foc TR4), the
causal agent of Fusarium wilt in bananas, demonstrated that R-(-)-prothioconazole exhibits significantly
higher fungicidal activity than the S-(+)-enantiomer [2]. The half-maximal effective concentration (ECso)
values were 0.78 pg/mL for R-(-)-prothioconazole compared to 25.31 pg/mL for S-(+)-prothioconazole,

indicating approximately 33-fold greater potency for the R-enantiomer [2].

This enantioselectivity extends to multiple mechanisms of action. R-(-)-prothioconazole causes more severe
morphological alterations and membrane integrity disruption in fungal hyphae [2]. At the molecular
target level, R-(-)-prothioconazole demonstrates stronger binding affinity to the CYP51 enzyme, as
confirmed by surface plasmon resonance (SPR) and molecular docking studies [2]. Treatment with R-(-)-
prothioconazole resulted in significantly greater upregulation of CYP51 gene expression at both
transcriptional and translational levels compared to S-(+)-prothioconazole [2]. Additionally, R-(-)-
prothioconazole induced more substantial oxidative stress in fungal cells, evidenced by increased
malondialdehyde (MDA) content and greater reduction of superoxide dismutase (SOD) and catalase (CAT)

activities [2].

Ecotoxicological Effects

The enantioselectivity observed in efficacy extends to non-target organism toxicity, with important
implications for environmental risk assessment. In earthworms (Eisenia fetida), both prothioconazole
enantiomers induce oxidative stress and genotoxicity, but with differing potency [7]. Key biomarkers
including reactive oxygen species (ROS) levels, antioxidant enzyme activities (SOD, POD, CAT), lipid
peroxidation (MDA content), and DNA damage (8-OHdG levels) all demonstrated enantioselective

responses [7].

Notably, the metabolite prothioconazole-desthio exhibits greater mammalian toxicity compared to the
parent compound [3]. Chronic toxicity studies in rats established a No Observed Adverse Effect Level
(NOAEL) of approximately 5 mg/kg bw/day for prothioconazole, but only 1.1 mg/kg bw/day for
prothioconazole-desthio [7]. This enhanced toxicity of the metabolite underscores the importance of

considering environmental transformation products in comprehensive risk assessments.
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Diagram: Enantioselective environmental behavior and biological activity of prothioconazole

Regulatory Status and Synthesis Considerations

Regulatory Approvals

Prothioconazole is currently approved under EC Regulation 1107/2009, with the inclusion expiry date of
March 31, 2027 [1]. The dossier rapporteurs for the European Union assessment were Poland and France [1].
The fungicide is registered for use in numerous EU member states including Austria, Belgium, Bulgaria,
Cyprus, Czech Republic, Germany, Denmark, Estonia, Greece, Spain, Finland, France, Croatia, Hungary,
Ireland, Italy, Lithuania, Luxembourg, Latvia, Malta, Netherlands, Poland, Portugal, Romania, Sweden,
Slovenia, and Slovakia, as well as in Norway and Morocco [1]. Notably, prothioconazole is not classified

as a Candidate for Substitution (CfS) in the EU system [1].
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Synthesis and Production

The commercial production of prothioconazoele involves a six-step chemical synthesis beginning with a
chlorination cyclisation reaction to form a key intermediate [1]. This intermediate undergoes Claisen
condensation followed by epoxidation, reaction with hydrazine hydrate, and subsequent treatment with
formaldehyde and thiocyanate to produce a triazole-thione precursor [1]. The final oxidation step yields the

racemic prothioconazole product [1].

The energy requirements for prothioconazoele production have been estimated at 475 MJ per kg of active
ingredient, equivalent to approximately 32.8 kg COze (carbon dioxide equivalent) emissions [1]. These
environmental footprint considerations, coupled with the enantioselective environmental and toxicological
profiles, present opportunities for stereoselective synthesis and marketing of the single active R-enantiomer.
However, current commercial production continues as the racemate, possibly due to economic constraints

associated with chiral synthesis or resolution technologies.

Conclusion and Future Perspectives

The chiral nature of prothioconazele profoundly influences its environmental behavior, biological activity,
and toxicological profile. The R-(-)-enantiomer demonstrates superior fungicidal activity but undergoes
faster degradation in environmental compartments, while the S-(+)-enantiomer exhibits greater persistence
and the metabolite S-(-)-prothioconazole-desthio shows preferential accumulation in earthworms. These
enantioselective differences underscore the importance of stereochemical considerations in pesticide

development, registration, and environmental risk assessment.

Future research directions should focus on:

e Developing cost-effective industrial-scale methods for producing enantiopure R-(-)-
prothioconazole

e Further elucidating the molecular mechanisms underlying enantioselective binding to target and
non-target enzymes

¢ Investigating the long-term ecological impacts of enantiomer-specific accumulation in terrestrial
and aquatic ecosystems

¢ Establishing enantiomer-specific regulatory guidelines for chiral pesticide approval and monitoring
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. (Ref: JAU 6476 ) Prothioconazole [sitem.herts.ac.uk]

2. Mechanistic Insights into Stereospecific Antifungal Activity ... [mdpi.com]

3. Enantiomeric separation of prothioconazole and ... [sciencedirect.com]

4. Simultaneous Enantioselective Determination of the Chiral Fungicide... [pubmed.ncbi.nlm.nih.gov]
5. Enantioselective degradation and transformation of the ... [pubmed.nchi.nlm.nih.gov]

6. High-fast enantioselective determination of ... [sciencedirect.com]

7. Enantioselective toxicity assessment of prothioconazole on ... [sciencedirect.com]

To cite this document: Smolecule. [Comprehensive Technical Guide: Prothioconazole Chiral Center
and Enantiomer Configurations]. Smolecule, [2026]. [Online PDF]. Available at:
[https://www.smolecule.com/products/b540441#prothioconazole-chiral-center-enantiomers-r-and-s-

configuration]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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